molecular formula C19H16F2N2O3 B11398257 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide

Cat. No.: B11398257
M. Wt: 358.3 g/mol
InChI Key: NVXPVWQMENSCOL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-4-fluorophenol and 4-fluorobenzoyl chloride, under acidic conditions.

    Coupling Reaction: The oxazole intermediate is then coupled with 2-fluorophenol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the coupled product with butanoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like hydroxide ions or amines replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]butanamide
  • 2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide
  • 2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide is unique due to the presence of dual fluorine atoms, which can enhance its biological activity and stability

Properties

Molecular Formula

C19H16F2N2O3

Molecular Weight

358.3 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]butanamide

InChI

InChI=1S/C19H16F2N2O3/c1-2-16(25-17-6-4-3-5-14(17)21)19(24)22-18-11-15(23-26-18)12-7-9-13(20)10-8-12/h3-11,16H,2H2,1H3,(H,22,24)

InChI Key

NVXPVWQMENSCOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=NO1)C2=CC=C(C=C2)F)OC3=CC=CC=C3F

Origin of Product

United States

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